molecular formula C24H19N3OS B3305219 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone CAS No. 922888-73-1

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B3305219
CAS No.: 922888-73-1
M. Wt: 397.5 g/mol
InChI Key: WGPSHHAHMVTFQR-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound featuring an indoline moiety and a naphthalene-substituted pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides and amines can be introduced using reagents like thionyl chloride (SOCl₂) and sodium nitrite (NaNO₂).

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used to study biological systems and interactions with biomolecules.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone can be compared with other similar compounds, such as:

  • Indole derivatives: These compounds share the indole core but differ in their substituents and functional groups.

  • Naphthalene-substituted pyridazines: Similar compounds with variations in the pyridazine ring and substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of indoline and naphthalene-substituted pyridazine, which may confer distinct biological and chemical properties compared to other similar compounds.

List of Similar Compounds

  • Indole derivatives

  • Naphthalene-substituted pyridazines

  • Other thioethers with similar structural motifs

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c28-24(27-14-13-18-6-3-4-8-22(18)27)16-29-23-12-11-21(25-26-23)20-10-9-17-5-1-2-7-19(17)15-20/h1-12,15H,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPSHHAHMVTFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
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1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
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1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
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1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 5
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Reactant of Route 6
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone

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